ADB-BUTINACA N-butanoic acid metabolite is a significant compound related to the synthetic cannabinoid ADB-BUTINACA, which has garnered attention for its psychoactive properties. The compound is structurally characterized as N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide, with a molecular formula of C18H26N4O2 and a molecular weight of 330.43 g/mol . This metabolite is primarily studied for its implications in forensic toxicology and drug testing.
ADB-BUTINACA was first reported in the United States in early 2021, found in plant-like materials seized by law enforcement . The N-butanoic acid metabolite is a product of the metabolic processes that occur in humans after exposure to ADB-BUTINACA, making it an important subject for analytical chemistry and toxicology studies.
ADB-BUTINACA N-butanoic acid metabolite belongs to the class of synthetic cannabinoids, specifically designed to interact with cannabinoid receptors in the brain. Its classification is crucial for understanding its pharmacological effects and potential legal implications.
The synthesis of ADB-BUTINACA N-butanoic acid metabolite typically involves multi-step chemical reactions starting from precursors such as methyl indazole-3-carboxylate. Notable synthetic routes include:
The synthesis requires specialized laboratory equipment and skilled personnel due to the complexity of the reactions involved. The characterization of the synthesized compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
The molecular structure of ADB-BUTINACA N-butanoic acid metabolite can be represented as follows:
ADB-BUTINACA undergoes extensive metabolic transformations in the body, primarily through phase I reactions such as mono-hydroxylation. The identification of metabolites includes:
The metabolic pathways are analyzed using human hepatocytes and liver microsomes, with methods including liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification of metabolites in biological samples .
ADB-BUTINACA acts as a potent agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids like tetrahydrocannabinol. The mechanism involves:
Studies indicate that ADB-BUTINACA exhibits low nanomolar potency, suggesting strong efficacy in activating cannabinoid receptors .
ADB-BUTINACA N-butanoic acid metabolite serves multiple roles in scientific research:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3